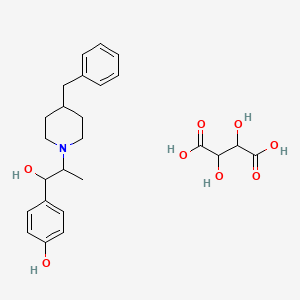
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide
Vue d'ensemble
Description
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide is a compound that features a benzimidazole moiety fused with a pyridine ring and a carboxamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a pyridine ring and a carboxamide group further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields.
Méthodes De Préparation
The synthesis of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, often using formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins . This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation, making it effective against cancer cells and infectious agents .
Comparaison Avec Des Composés Similaires
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug that also contains a benzimidazole moiety.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Bendamustine: An anticancer drug with a benzimidazole structure.
The uniqueness of this compound lies in its combination of the benzimidazole and pyridine rings, which enhances its pharmacological properties and broadens its range of applications .
Propriétés
Formule moléculaire |
C13H10N4O |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-12(9-4-3-7-14-8-9)17-13-15-10-5-1-2-6-11(10)16-13/h1-8H,(H2,15,16,17,18) |
Clé InChI |
HRGOZHCVIKORDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8810538.png)

![8-Chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B8810546.png)




![1,2-Dichloro-4-[(3,4-dichlorophenyl)disulfanyl]benzene](/img/structure/B8810589.png)



![6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8810617.png)
